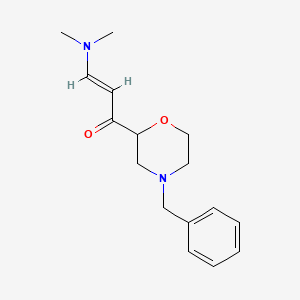

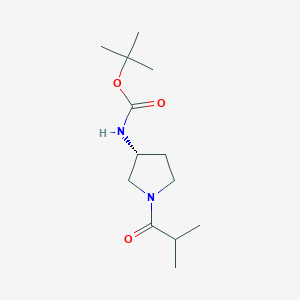

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Corrosion Inhibition

Research highlights the effectiveness of certain derivatives, closely related to the chemical structure , as corrosion inhibitors for carbon steel in acidic environments. These derivatives exhibit high inhibition efficiency, offering a promising avenue for protecting industrial materials against corrosion, thereby extending their lifespan and enhancing their reliability (Zhiyong Hu et al., 2016).

Nonlinear Optical Properties

The compound and its derivatives have been investigated for their nonlinear optical properties, which are crucial for the development of optical devices like optical limiters. These properties enable the material to interact with light in a nonlinear manner, making it suitable for applications in laser technology and photonics. For instance, a derivative demonstrated a transition from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating potential for optical device applications (K. Rahulan et al., 2014).

Structural Diversity in Organic Chemistry

The versatility of similar ketonic Mannich bases in organic synthesis has been showcased through their utilization in various alkylation and ring closure reactions. This approach facilitates the generation of a structurally diverse library of compounds, underscoring the compound's role in enabling the exploration of novel chemical spaces and the synthesis of complex organic molecules (G. Roman, 2013).

Azo Coupling and Hydrazone Formation

Investigations into the azo coupling reactions of similar compounds with diazonium salts elucidate their capacity to form structurally intricate molecules, exhibiting one azo and one hydrazone group. This chemical behavior is pivotal for creating dyes, pigments, and materials with specific optical properties, facilitating advancements in material science and industrial chemistry (P. Šimůnek et al., 2003).

Catalytic and Antibacterial Activities

Recent studies have expanded the utility of compounds with similar structural motifs to include catalytic and biological applications. For example, Schiff base copper(II) complexes derived from benzimidazole compounds show significant antibacterial activity against various strains, alongside their DNA-binding properties. Such multifaceted applications highlight the compound's potential in medicinal chemistry and as a catalyst in organic transformations (Anup Paul et al., 2015).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one involves the condensation of 4-benzylmorpholine with dimethylaminoacetaldehyde followed by dehydration to form the final product.", "Starting Materials": [ "4-benzylmorpholine", "dimethylaminoacetaldehyde" ], "Reaction": [ "4-benzylmorpholine is reacted with dimethylaminoacetaldehyde in the presence of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid.", "The reaction mixture is heated under reflux for several hours to allow for the condensation reaction to occur.", "The resulting intermediate is then dehydrated using a suitable dehydrating agent such as phosphorus oxychloride or thionyl chloride.", "The final product, 1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one, is obtained after purification by recrystallization or column chromatography." ] } | |

CAS番号 |

1807891-11-7 |

分子式 |

C16H22N2O2 |

分子量 |

274.36 g/mol |

IUPAC名 |

1-(4-benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one |

InChI |

InChI=1S/C16H22N2O2/c1-17(2)9-8-15(19)16-13-18(10-11-20-16)12-14-6-4-3-5-7-14/h3-9,16H,10-13H2,1-2H3 |

InChIキー |

QACTWVQKHSEYLU-UHFFFAOYSA-N |

SMILES |

CN(C)C=CC(=O)C1CN(CCO1)CC2=CC=CC=C2 |

正規SMILES |

CN(C)C=CC(=O)C1CN(CCO1)CC2=CC=CC=C2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2747301.png)

![4-Amino-3-[(2-methylpropyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2747305.png)

![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2747306.png)

![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)

![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide](/img/structure/B2747322.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2747324.png)